Acide tétrahydrofurane-2,3,4,5-tétracarboxylique

Vue d'ensemble

Description

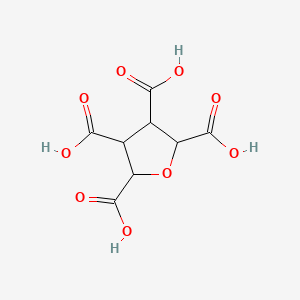

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid (THF-TCA) is an organic compound that is widely used in scientific research. It is a versatile compound that has been utilized in a variety of experiments, ranging from chemical synthesis to biochemistry and physiology. THF-TCA is an important molecule in the field of organic chemistry due to its unique properties and its ability to form a variety of derivatives. In addition, THF-TCA has been studied for its potential applications in drug design and development. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions.

Applications De Recherche Scientifique

Synthèse de complexes de métaux de transition

L'acide tétrahydrofurane-2,3,4,5-tétracarboxylique est utilisé dans la synthèse de complexes de métaux de transition. Il a été utilisé pour créer des complexes avec le cuivre (Cu), le manganèse (Mn) et le cobalt (Co). Ces complexes ont été étudiés pour leurs structures cristallines et leurs propriétés magnétiques .

Construction de structures métallo-organiques (MOF)

Ce composé joue un rôle important dans la construction de structures métallo-organiques (MOF). Le squelette cyclique flexible et les modes de coordination riches de l'this compound en font un choix intéressant pour la construction de MOF .

Propriétés magnétiques et photoluminescentes

Les polymères de coordination à base d'this compound présentent des propriétés magnétiques et photoluminescentes intéressantes. Par exemple, certains complexes présentent un couplage ferromagnétique, tandis que d'autres présentent un couplage antiferromagnétique .

Intermédiaire de synthèse organique

L'this compound est utilisé comme intermédiaire en synthèse organique. Il peut être utilisé pour synthétiser d'autres composés organiques, tels que des matériaux polymères de haut poids moléculaire .

Préparation d'esters carboxyliques

Ce composé est utilisé dans la préparation d'esters carboxyliques en utilisant des réacteurs discontinus connectés en parallèle .

Étude de la thermochimie de la complexation

L'this compound est utilisé dans l'étude de la thermochimie de la complexation de divers ions, notamment La3+, Nd3+, Eu3+, Dy3+, Tm3+ et UO22+ .

Catalyseur et préparation de colorants

Il peut également être utilisé dans la préparation de catalyseurs et de colorants .

Safety and Hazards

Mécanisme D'action

Target of Action

Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid primarily targets lanthanide and uranyl ions . It has been shown to form complexes with La3+, Nd3+, Eu3+, Dy3+, Tm3+, and UO22+ .

Mode of Action

The interaction of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid with its targets involves the formation of complexes. This compound has been shown to exhibit greater sensitivity to lanthanide cation radius than complexes with the unconstrained oxydiacetic acid (ODA) and to form anomalously weak complexes with UO22+ .

Biochemical Pathways

The biochemical pathways affected by Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid are related to the complexation of lanthanide and uranyl ions . The complexation of these ions can affect various biochemical processes, including those involved in metal ion homeostasis and transport.

Pharmacokinetics

Given its chemical structure, it is likely to have low solubility in water , which could impact its bioavailability

Result of Action

The molecular and cellular effects of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid’s action are primarily related to its ability to form complexes with lanthanide and uranyl ions . These complexes can influence the behavior of these ions within cells, potentially affecting a variety of cellular processes.

Action Environment

The action of Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid can be influenced by environmental factors such as pH and the presence of other ions. For instance, the formation of complexes with lanthanide and uranyl ions is likely to be dependent on the pH of the environment . Additionally, the presence of other ions could compete with the lanthanide and uranyl ions for complexation with Tetrahydrofuran-2,3,4,5-tetracarboxylic Acid, potentially influencing its efficacy.

Analyse Biochimique

Biochemical Properties

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid plays a significant role in biochemical reactions due to its ability to form stable complexes with metal ions. It interacts with enzymes and proteins that are involved in metal ion transport and storage. For instance, it can form complexes with transition metals such as copper, manganese, and cobalt, which are essential cofactors for various enzymatic reactions. The nature of these interactions involves coordination bonds between the carboxyl groups of tetrahydrofuran-2,3,4,5-tetracarboxylic acid and the metal ions, leading to the stabilization of the metal ion in a specific oxidation state .

Cellular Effects

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid influences various cellular processes by modulating the availability of metal ions within the cell. It can affect cell signaling pathways that are dependent on metal ions, such as those involving calcium and zinc. Additionally, tetrahydrofuran-2,3,4,5-tetracarboxylic acid can impact gene expression by altering the activity of metal-dependent transcription factors. This compound also affects cellular metabolism by influencing the activity of metalloenzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of tetrahydrofuran-2,3,4,5-tetracarboxylic acid involves its ability to chelate metal ions, thereby affecting their bioavailability and activity. This compound can inhibit or activate enzymes by binding to their metal cofactors, leading to changes in enzyme activity. For example, tetrahydrofuran-2,3,4,5-tetracarboxylic acid can inhibit the activity of metalloproteases by chelating the zinc ion in the active site, thereby preventing substrate binding and catalysis. Additionally, it can induce changes in gene expression by modulating the activity of metal-dependent transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrahydrofuran-2,3,4,5-tetracarboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term studies have shown that tetrahydrofuran-2,3,4,5-tetracarboxylic acid can have sustained effects on cellular function, particularly in terms of metal ion homeostasis and enzyme activity .

Dosage Effects in Animal Models

The effects of tetrahydrofuran-2,3,4,5-tetracarboxylic acid in animal models vary with different dosages. At low doses, this compound can enhance the activity of metal-dependent enzymes and improve metal ion homeostasis. At high doses, tetrahydrofuran-2,3,4,5-tetracarboxylic acid can exhibit toxic effects, such as disrupting metal ion balance and inhibiting critical enzymatic reactions. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while adverse effects occur at higher doses .

Metabolic Pathways

Tetrahydrofuran-2,3,4,5-tetracarboxylic acid is involved in metabolic pathways that require metal ions as cofactors. It interacts with enzymes such as oxidoreductases and hydrolases, which are involved in redox reactions and hydrolysis, respectively. This compound can affect metabolic flux by modulating the activity of these enzymes, leading to changes in metabolite levels. For example, tetrahydrofuran-2,3,4,5-tetracarboxylic acid can enhance the activity of copper-dependent oxidases, thereby increasing the production of reactive oxygen species .

Transport and Distribution

Within cells and tissues, tetrahydrofuran-2,3,4,5-tetracarboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. It can bind to metal ion transporters, facilitating its uptake and distribution within the cell. Additionally, tetrahydrofuran-2,3,4,5-tetracarboxylic acid can accumulate in specific cellular compartments, such as the mitochondria, where it can influence mitochondrial function and metal ion homeostasis .

Subcellular Localization

The subcellular localization of tetrahydrofuran-2,3,4,5-tetracarboxylic acid is influenced by targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria and the nucleus, where it can exert its effects on enzyme activity and gene expression. The localization of tetrahydrofuran-2,3,4,5-tetracarboxylic acid within these compartments is critical for its function, as it allows for the precise regulation of metal ion-dependent processes .

Propriétés

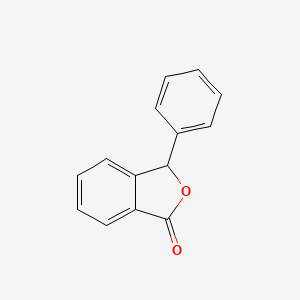

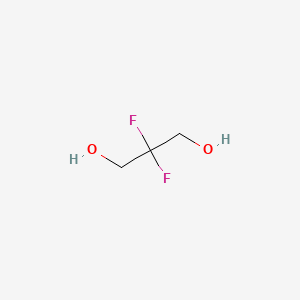

IUPAC Name |

oxolane-2,3,4,5-tetracarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O9/c9-5(10)1-2(6(11)12)4(8(15)16)17-3(1)7(13)14/h1-4H,(H,9,10)(H,11,12)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFOIOXZLTXNHQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(OC1C(=O)O)C(=O)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948994 | |

| Record name | 2,5-Anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Acros Organics MSDS] | |

| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17437 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

26106-63-8 | |

| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26106-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026106638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26106-63-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122277 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Anhydro-3,4-dicarboxy-3,4-dideoxyhexaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydrofuran-2,3,4,5-tetracarboxylic acid, mixed isomers | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,11-Dihydroindolo[3,2-b]carbazole](/img/structure/B1295107.png)

![Acetamide, n-[4-(octyloxy)phenyl]-](/img/structure/B1295114.png)

![2-Propanone, 1-phenyl-3-[3-(trifluoromethyl)phenyl]-](/img/structure/B1295115.png)